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Compound of Interest

Compound Name: Dehydrodiconiferyl alcohol

Cat. No.: B3029107

For Immediate Release

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR)
spectral data for Dehydrodiconiferyl alcohol, a significant lignan with notable biological
activities. This document is intended for researchers, scientists, and professionals in drug
development and natural product chemistry, offering a centralized resource for the structural
elucidation and characterization of this compound.

Introduction

Dehydrodiconiferyl alcohol is a naturally occurring phenylpropanoid, specifically a neolignan,
formed from the oxidative coupling of two coniferyl alcohol units. Its complex structure,
featuring a dihydrobenzofuran ring, presents a rich subject for spectroscopic analysis.
Understanding its precise chemical structure is paramount for the investigation of its biological
properties, which include antioxidant, anti-inflammatory, and neuroprotective effects. This guide
focuses on the detailed NMR spectral data that serves as the foundation for its structural
confirmation.

NMR Spectral Data

The definitive structural analysis of Dehydrodiconiferyl alcohol is achieved through the
comprehensive application of one- and two-dimensional NMR spectroscopy. The following
tables summarize the *H (proton) and 3C (carbon) NMR chemical shifts (d) in parts per million
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(ppm) and coupling constants (J) in Hertz (Hz). The data presented here is a compilation from

various spectroscopic studies, providing a consensus for the compound's spectral signature.

Table 1: *H NMR Spectral Data of Dehydrodiconiferyl Alcohol

Chemical Shift ()

Coupling Constant

Atom No. . Multiplicity .

in ppm (J) in Hz
2 5.53 d 6.2
3 3.63 m
4 6.99 d 1.8
6 6.89 d 8.1
7 6.16 d, J=15.8
8 6.33 dt 15.8,5.8
9-CH:2 4.29 dd 58,14
2 6.95 d 1.8
5' 6.88 d 8.1
6' 6.78 dd 8.1,1.8
9'-CH: 3.88 d 5.5
3-OCHs 3.87 S
3'-OCHs 3.89 S

Solvent: Acetone-ds

Table 2: 3C NMR Spectral Data of Dehydrodiconiferyl Alcohol
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Atom No. Chemical Shift (8) in ppm
1 133.5
2 88.5
3 54.0
4 110.0
5 131.5
6 119.5
7 129.0
8 130.9
9 63.8
1 132.8
2 110.6
3 148.5
4 146.0
5' 115.8
6' 119.0
9 64.7
3-OCHs 56.4
3'-OCHs 56.5

Solvent: Acetone-de

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is
a typical experimental protocol for the NMR analysis of Dehydrodiconiferyl alcohol.
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Sample Preparation:

Sample Purity: Ensure the isolated Dehydrodiconiferyl alcohol is of high purity (>95%), as
impurities can complicate spectral interpretation. Purity can be assessed by High-
Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry
(LC-MS).

Solvent Selection: Deuterated solvents are used to avoid interference from proton signals of
the solvent itself. Common solvents for lignans include Acetone-ds, Chloroform-d (CDCl3),
and Dimethyl sulfoxide-de (DMSO-de). The choice of solvent can slightly alter chemical
shifts.

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of
the chosen deuterated solvent in a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for
referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition:

Instrumentation: Data is typically acquired on a high-field NMR spectrometer (e.g., 400, 500,
or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

'H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected range of proton signals (typically 0-12 ppm), and a
relaxation delay of 1-2 seconds.

13C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon
spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans
is usually required due to the lower natural abundance of the 13C isotope.

2D NMR Experiments: To establish connectivity and spatial relationships, a suite of 2D NMR
experiments is essential:

o COSY (Correlation Spectroscopy): Identifies proton-proton (*H-1H) spin-spin coupling
networks.
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o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms (*H-13C).

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, crucial for identifying quaternary carbons and
piecing together molecular fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, which is vital for determining stereochemistry.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the
following diagrams are provided.

Caption: Chemical structure of Dehydrodiconiferyl alcohol.
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Caption: Experimental workflow for NMR analysis.
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 To cite this document: BenchChem. [Dehydrodiconiferyl Alcohol: A Comprehensive Guide to
its NMR Spectral Data for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029107#dehydrodiconiferyl-alcohol-nmr-spectral-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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